molecular formula C13H14N2O2S B2893961 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide CAS No. 898405-89-5

4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B2893961
CAS No.: 898405-89-5
M. Wt: 262.33
InChI Key: YGUZCWWSUIMSJZ-UHFFFAOYSA-N
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Description

4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a 5-methylisoxazol-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:

    Formation of the 5-methylisoxazole ring: This can be achieved through a cycloaddition reaction involving appropriate precursors.

    Attachment of the ethylthio group:

    Coupling of the isoxazole moiety: The final step involves coupling the 5-methylisoxazole moiety to the benzamide core under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is unique due to the presence of both the ethylthio group and the 5-methylisoxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethylsulfanyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-18-11-6-4-10(5-7-11)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZCWWSUIMSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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